molecular formula C18H21N2OS+ B11208705 3-Hydroxy-1-(3-methylphenyl)-3-(2-thienyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-A]pyridin-1-ium

3-Hydroxy-1-(3-methylphenyl)-3-(2-thienyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-A]pyridin-1-ium

Cat. No.: B11208705
M. Wt: 313.4 g/mol
InChI Key: NICSZXCBKFPDHL-UHFFFAOYSA-N
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Description

3-Hydroxy-1-(3-methylphenyl)-3-(2-thienyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-A]pyridin-1-ium is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a hydroxy group, a methylphenyl group, and a thienyl group within a hexahydroimidazo[1,2-A]pyridin-1-ium framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-(3-methylphenyl)-3-(2-thienyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-A]pyridin-1-ium typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Imidazo[1,2-A]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminopyridine and an aldehyde or ketone.

    Introduction of the Thienyl Group: This step may involve a cross-coupling reaction, such as a Suzuki or Stille coupling, to attach the thienyl group to the imidazo[1,2-A]pyridine core.

    Addition of the Methylphenyl Group: This can be done through a Friedel-Crafts alkylation reaction, where the methylphenyl group is introduced to the core structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group.

    Reduction: The compound can be reduced to remove the hydroxy group or to alter the oxidation state of the thienyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts for Coupling Reactions: Palladium-based catalysts for Suzuki or Stille coupling.

Major Products

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Alcohols or alkanes.

    Substitution Products: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science: Potential use in the development of organic semiconductors or conductive polymers.

Biology and Medicine

    Pharmacology: Investigation of its potential as a therapeutic agent due to its unique structure.

    Biological Probes: Use in studying biological pathways and interactions due to its ability to interact with various biomolecules.

Industry

    Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Analytical Chemistry: Employed in the development of analytical methods for detecting and quantifying related compounds.

Mechanism of Action

The mechanism by which 3-Hydroxy-1-(3-methylphenyl)-3-(2-thienyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-A]pyridin-1-ium exerts its effects depends on its application. In pharmacology, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the methylphenyl and thienyl groups in 3-Hydroxy-1-(3-methylphenyl)-3-(2-thienyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-A]pyridin-1-ium provides a unique combination of electronic and steric properties, potentially leading to distinct reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C18H21N2OS+

Molecular Weight

313.4 g/mol

IUPAC Name

1-(3-methylphenyl)-3-thiophen-2-yl-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol

InChI

InChI=1S/C18H21N2OS/c1-14-6-4-7-15(12-14)19-13-18(21,16-8-5-11-22-16)20-10-3-2-9-17(19)20/h4-8,11-12,21H,2-3,9-10,13H2,1H3/q+1

InChI Key

NICSZXCBKFPDHL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2CC([N+]3=C2CCCC3)(C4=CC=CS4)O

Origin of Product

United States

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